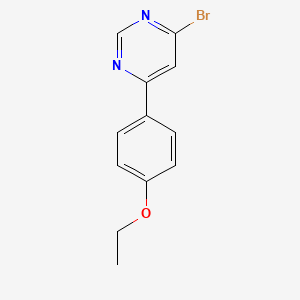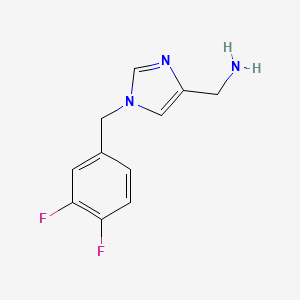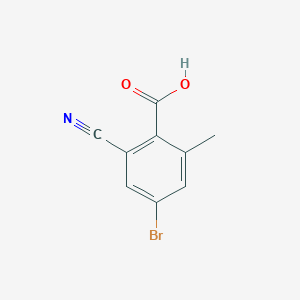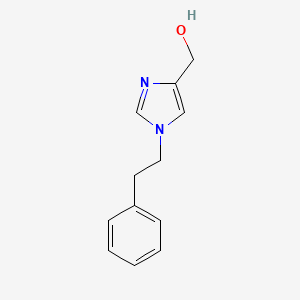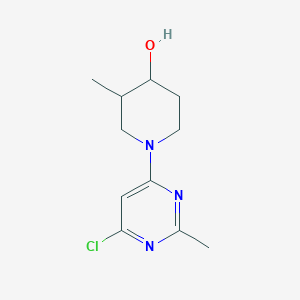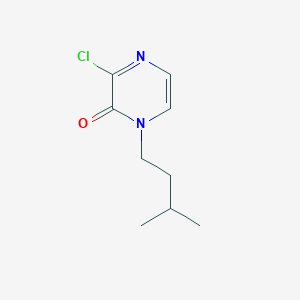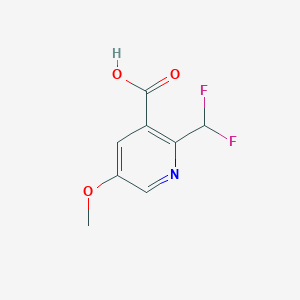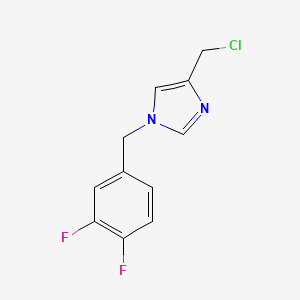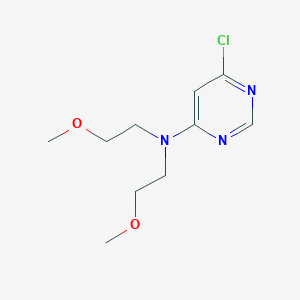
6-氯-N,N-双(2-甲氧基乙基)嘧啶-4-胺
描述
6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine is a pyrimidine derivative. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine is C10H16ClN3O2 . The molecular weight is 245.71 g/mol .Physical And Chemical Properties Analysis
The boiling point of 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine is predicted to be 359.9±42.0 °C . The predicted density is 1.201±0.06 g/cm3 . The pKa is predicted to be 2.50±0.10 .科学研究应用
抗纤维化活性
6-氯-N,N-双(2-甲氧基乙基)嘧啶-4-胺: 已经对其潜在的抗纤维化活性进行了研究。 包括该化合物在内的嘧啶衍生物已显示出抑制细胞培养基中胶原蛋白和羟脯氨酸表达的潜力,表明其作为新型抗纤维化药物的潜力 。这种应用在治疗肝纤维化等疾病中尤其重要,因为减少胶原蛋白沉积至关重要。
抗菌特性
该化合物的嘧啶核心表明它可能具有抗菌特性。 嘧啶衍生物已知具有广泛的生物活性,包括抗菌作用 。对该应用的研究可能导致开发新的抗生素或抗菌剂。
抗病毒用途
同样,嘧啶结构与抗病毒活性相关。 在这种情况下研究6-氯-N,N-双(2-甲氧基乙基)嘧啶-4-胺可能有助于创建抗病毒药物,可能为目前缺乏有效疗法的病毒感染提供治疗方法 。
抗肿瘤潜力
该化合物的嘧啶碱基也表明具有潜在的抗肿瘤特性。 对相关嘧啶衍生物的研究已显示出对各种癌细胞系的活性,使其成为癌症研究和化疗药物开发的关注领域 。
化学生物学和药物化学
在化学生物学和药物化学中,6-氯-N,N-双(2-甲氧基乙基)嘧啶-4-胺可用于构建新型杂环化合物库。 这些库对于筛选潜在的生物活性并识别新的治疗剂非常宝贵 。
药理学研究
该化合物可以作为合成各种药理活性分子的起点。 通过各种化学反应对其进行修饰可能会导致发现具有改善疗效和减少副作用的药物 。
药物发现和设计
嘧啶部分被认为是药物发现中的特权结构6-氯-N,N-双(2-甲氧基乙基)嘧啶-4-胺可以用于设计靶向疾病过程中特定蛋白质或途径的药物 。
分子探针
由于其结构特征,该化合物可以开发成分子探针。 这些探针可用于研究生物系统,了解疾病机制并识别治疗干预的目标 。
属性
IUPAC Name |
6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2/c1-15-5-3-14(4-6-16-2)10-7-9(11)12-8-13-10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKDBINEYDOKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



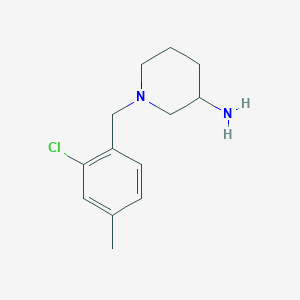
![(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1488275.png)
![(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488277.png)
